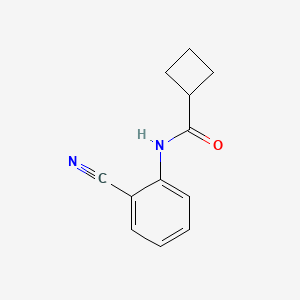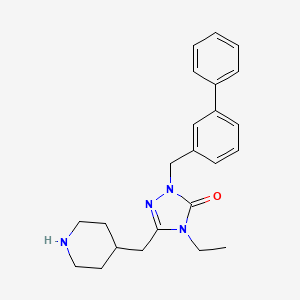
(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Benzimidazole Moiety: The benzimidazole ring is often formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the benzodioxin and benzimidazole intermediates with a suitable nitrile precursor under catalytic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or advanced composites, due to its structural properties.
Mecanismo De Acción
The mechanism of action of (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: Similar structure but lacks the methyl group on the benzimidazole ring.
(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enamide: Similar structure but contains an amide group instead of a nitrile group.
Uniqueness
The presence of both the benzodioxin and benzimidazole moieties, along with the nitrile group, makes (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile unique. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
IUPAC Name |
(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-2-4-15-16(8-12)22-19(21-15)14(11-20)9-13-3-5-17-18(10-13)24-7-6-23-17/h2-5,8-10H,6-7H2,1H3,(H,21,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZHRFADPIFKBP-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC4=C(C=C3)OCCO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC4=C(C=C3)OCCO4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]acetamide](/img/structure/B5395711.png)

![1-{3-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one](/img/structure/B5395731.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5395740.png)
![4-[(2-Methylphenyl)methoxy]benzamide](/img/structure/B5395744.png)
![7-(cyclopropylmethyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5395748.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5395750.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5395756.png)
![2'-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]biphenyl-3-carboxamide](/img/structure/B5395769.png)

![methyl 2-[(5E)-5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5395785.png)
![(5Z)-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5395786.png)

![2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5395810.png)
